N-tert-Butoxycarbonyl-4-anilinopiperidine-d5
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Overview
Description
N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 is a deuterated derivative of N-tert-Butoxycarbonyl-4-anilinopiperidine. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. The molecular formula of this compound is C16H19D5N2O2, and it has a molecular weight of 281.40.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 typically involves the introduction of deuterium atoms into the parent compound, N-tert-Butoxycarbonyl-4-anilinopiperidine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a suitable solvent such as chloroform, dichloromethane, ethyl acetate, or methanol.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters and purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a labeled building block in the synthesis of complex molecules.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and kinetics. The compound can act as a probe to investigate enzyme-catalyzed reactions and metabolic pathways, offering insights into the molecular interactions and transformations.
Comparison with Similar Compounds
- N-tert-Butoxycarbonyl-4-anilinopiperidine
- N-tert-Butoxycarbonyl-4-anilinopiperidine-d3
- N-tert-Butoxycarbonyl-4-anilinopiperidine-d7
Comparison: N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Compared to its non-deuterated counterpart, it offers improved analytical capabilities in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Properties
CAS No. |
1346602-82-1 |
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Molecular Formula |
C16H24N2O2 |
Molecular Weight |
281.411 |
IUPAC Name |
tert-butyl 4-(2,3,4,5,6-pentadeuterioanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/i4D,5D,6D,7D,8D |
InChI Key |
HTIWISWAPVQGMI-UPKDRLQUSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2 |
Synonyms |
4-(Phenylamino)-1-piperidinecarboxylic Acid-d5 1,1-Dimethylethyl Ester; 4-Phenylaminopiperidine-1-carboxylic Acid-d5 tert-Butyl Ester; 1-(tert-Butyloxycarbonyl)-4-(phenylamino)piperidine-d5; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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